Product packaging for 2-(3-Methoxycyclobutylidene)acetic acid(Cat. No.:)

2-(3-Methoxycyclobutylidene)acetic acid

Cat. No.: B13013203
M. Wt: 142.15 g/mol
InChI Key: RUQUEJVMMZQLBM-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry and Synthesis Research

In the broader context of organic chemistry, 2-(3-Methoxycyclobutylidene)acetic acid belongs to the class of cycloalkane carboxylic acids. The presence of the cyclobutylidene moiety, an exocyclic double bond on a cyclobutane (B1203170) ring, introduces a degree of rigidity and specific stereochemical implications. The acetic acid functional group provides a handle for a variety of chemical reactions, including esterification, amidation, and conversion to other functional groups.

The synthesis of such a molecule would likely draw upon established methodologies in organic synthesis. A plausible synthetic route could involve a Wittig-type reaction or a Horner-Wadsworth-Emmons olefination on a corresponding 3-methoxycyclobutanone to introduce the acetic acid side chain. The synthesis of the 3-methoxycyclobutanone precursor itself could potentially be achieved from commercially available cyclobutane derivatives. The exploration of efficient and stereoselective synthetic routes to this and related compounds is a key area of interest in synthesis research.

Overview of Prior Research Trends and Gaps Pertaining to this compound

A thorough review of the scientific literature reveals a significant gap in the research specifically focused on this compound. While chemical suppliers list the compound, indicating its synthesis is feasible, there is a notable absence of dedicated studies on its reactivity, properties, and applications in peer-reviewed journals. guidechem.combldpharm.com This lack of specific research presents both a challenge and an opportunity.

The current trend in organic synthesis is to explore novel molecular scaffolds that can provide access to new chemical space. The limited investigation into this compound suggests that its potential as a building block for more complex molecules is largely untapped. Future research could focus on elucidating its fundamental chemical reactivity, exploring its use in the synthesis of novel bioactive compounds, and understanding how the interplay between the cyclobutane ring and the methoxy (B1213986) group influences its properties.

Significance of Cyclobutane-Containing Carboxylic Acids in Chemical Synthesis Research

The cyclobutane motif is an increasingly important structural element in medicinal chemistry and organic synthesis. nih.govresearchgate.net Despite the inherent ring strain, the cyclobutane ring offers a unique three-dimensional structure that can be exploited to create molecules with specific spatial arrangements. nih.gov This is particularly valuable in the design of drug candidates, where precise orientation of functional groups is often crucial for biological activity.

Cyclobutane-containing carboxylic acids, such as cyclobutanecarboxylic acid, serve as versatile intermediates in the synthesis of a variety of biologically active compounds. georganics.sknbinno.com For instance, they are precursors to pharmaceuticals like the analgesic butorphanol. georganics.sk The rigid framework of the cyclobutane ring can help to lock a molecule into a desired conformation, potentially increasing its binding affinity to a biological target and improving its metabolic stability. nih.gov The carboxylic acid group provides a convenient attachment point for further elaboration into more complex structures.

Research Objectives and Scope for Comprehensive Investigation of the Chemical Compound

Given the current gaps in the understanding of this compound, a comprehensive investigation would be highly valuable. The primary research objectives should include:

Development of an Efficient and Scalable Synthesis: Establishing a reliable synthetic route to produce the compound in sufficient quantities for further study is a crucial first step. This would likely involve the optimization of existing methods for the formation of cyclobutane rings and the introduction of the exocyclic acetic acid moiety.

Characterization of Physicochemical Properties: A detailed analysis of its physical and chemical properties, beyond the computed values, would provide a foundational understanding of the molecule. This includes experimental determination of its melting point, boiling point, solubility, and pKa.

Exploration of Chemical Reactivity: A systematic study of its reactivity would unveil its potential as a synthetic intermediate. This would involve subjecting the compound to a range of standard organic transformations to understand how the different functional groups interact and influence its chemical behavior.

Investigation of its Potential in Medicinal Chemistry: As a novel scaffold, it should be explored as a building block for the synthesis of new chemical entities with potential biological activity. This could involve its incorporation into libraries of small molecules for high-throughput screening.

The scope of this research would be to firmly establish this compound as a well-characterized and useful building block in the toolbox of synthetic organic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B13013203 2-(3-Methoxycyclobutylidene)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-(3-methoxycyclobutylidene)acetic acid

InChI

InChI=1S/C7H10O3/c1-10-6-2-5(3-6)4-7(8)9/h4,6H,2-3H2,1H3,(H,8,9)

InChI Key

RUQUEJVMMZQLBM-UHFFFAOYSA-N

Canonical SMILES

COC1CC(=CC(=O)O)C1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 3 Methoxycyclobutylidene Acetic Acid and Its Precursors

Retrosynthetic Analysis for Complex Chemical Compound Design

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into a sequence of progressively simpler structures, ultimately leading to readily available starting materials. uniurb.itprinceton.edu This process involves breaking key chemical bonds, known as disconnections, and identifying the corresponding idealized fragments, or synthons. uniurb.itox.ac.uk

Strategic Disconnections and Synthon Identification for 2-(3-Methoxycyclobutylidene)acetic Acid

The retrosynthetic strategy for this compound begins by identifying the most logical bonds to disconnect. The primary disconnection targets the exocyclic double bond, which links the acetic acid moiety to the cyclobutane (B1203170) ring. This is a common strategy for molecules containing such features, often pointing towards an olefination reaction in the forward synthesis.

A plausible retrosynthetic pathway is as follows:

Disconnection of the Acetic Acid Moiety: The carbon-carbon double bond is disconnected. This suggests a Wittig-type or Horner-Wadsworth-Emmons (HWE) reaction as the corresponding forward synthetic step. This disconnection yields two key synthons: a cyclobutanone-based electrophile (Synthon A ) and a nucleophilic two-carbon carbanion bearing the carboxylate group (Synthon B ).

Synthon A: The synthetic equivalent for this electrophilic synthon is 3-methoxycyclobutanone .

Synthon B: The synthetic equivalent for this nucleophilic carbanion is a phosphonate (B1237965) ester such as triethyl phosphonoacetate , which is used in the HWE reaction.

Disconnection of the Methoxy (B1213986) Group: The next disconnection targets the C-O bond of the methoxy ether on the 3-methoxycyclobutanone precursor. This is a standard functional group interconversion (FGI) step. ox.ac.uk This leads to a hydroxylated precursor, 3-hydroxycyclobutanone (B178150) . The synthon here is a cyclobutane ring with an electrophilic carbon at position 3. The synthetic equivalent for the methoxy group is typically methanol (B129727) or a methylating agent.

Disconnection of the Cyclobutane Ring: The final set of disconnections breaks the strained four-membered ring. wikipedia.org A [2+2] cycloaddition is a powerful method for forming cyclobutane rings. baranlab.orgharvard.edu Therefore, a logical disconnection of the 3-hydroxycyclobutanone precursor breaks it into two, two-carbon fragments. The synthons would be an enol ether equivalent and a ketene (B1206846).

The synthetic equivalent for the ketene fragment could be ketene itself or a precursor like acetyl chloride treated with a non-nucleophilic base.

The synthetic equivalent for the enol ether fragment could be ethyl vinyl ether .

This multi-step retrosynthetic analysis simplifies the complex target molecule into simple, commercially available starting materials.

Functional Group Interconversions in Retrosynthetic Planning

Functional group interconversions (FGIs) are crucial transformations that modify a molecule's reactive centers to facilitate the desired synthetic steps. fiveable.meub.edu In the synthesis of this compound, several key FGIs are planned.

Ketone to Alkene: The primary transformation in the proposed synthesis is the conversion of the ketone functional group in 3-methoxycyclobutanone to the exocyclic alkene of the final product. The Horner-Wadsworth-Emmons reaction is an excellent choice for this FGI, as it typically favors the formation of the (E)-alkene, providing stereochemical control.

Alcohol to Ether: The introduction of the methoxy group relies on the conversion of an alcohol (3-hydroxycyclobutanone) to an ether (3-methoxycyclobutanone). This is a classic FGI, often achieved through a Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide. wikipedia.org

Ester to Carboxylic Acid: The HWE reaction with triethyl phosphonoacetate initially yields an ethyl ester, specifically ethyl 2-(3-methoxycyclobutylidene)acetate. A final FGI is required to convert this ester into the target carboxylic acid. This is accomplished via saponification (base-catalyzed hydrolysis) followed by acidification.

Convergent vs. Linear Synthetic Pathway Design

When planning a multi-step synthesis, chemists can choose between a linear or a convergent approach. fiveable.mechemistnotes.com

Convergent Synthesis: A convergent synthesis involves preparing key fragments of the target molecule independently and then combining them at a later stage. differencebetween.comwikipedia.org This strategy is generally more efficient for complex molecules because it allows for parallel synthesis of different fragments, and the final coupling step occurs late in the sequence, maximizing the preservation of valuable intermediates. fiveable.mewikipedia.org

Synthesis Type Description Theoretical Yield (5 steps, 90% yield/step) Advantages Disadvantages
Linear A → B → C → D → E → Product(0.90)⁵ = 59%Conceptually simpler to plan.Overall yield drops significantly with each step. wikipedia.org A failure in an early step ruins the entire sequence.
Convergent A→B (90%); C→D (90%); B+D→Product (90%) (Simplified 3-step example)(0.90)³ = 73% (for a comparable number of total reactions)Higher overall efficiency and yield. chemistnotes.com Allows for parallel synthesis, saving time. fiveable.me Late-stage failures are less costly.May require more complex planning to ensure fragments will couple correctly.

Forward Synthesis Routes and Reaction Optimization

The forward synthesis translates the retrosynthetic plan into a series of practical laboratory reactions, starting from simple precursors and building towards the target molecule.

Cyclobutane Ring Formation Strategies

The formation of the strained four-membered cyclobutane ring is a critical and challenging part of the synthesis. wikipedia.org Several methods are available for constructing this core structure. harvard.edu

[2+2] Cycloaddition: This is one of the most common methods for synthesizing cyclobutanes. baranlab.org It involves the reaction of two alkene-containing molecules to form a four-membered ring. Photochemical [2+2] cycloadditions, often using a photosensitizer, are a classic approach. baranlab.orgharvard.edu For synthesizing the 3-hydroxycyclobutanone precursor, a [2+2] cycloaddition between a ketene (or a ketene equivalent) and an enol ether could be employed.

Intramolecular Cyclization: Another robust method involves the cyclization of a 1,4-disubstituted butane (B89635) derivative. wikipedia.org For instance, treating diethyl cyclobutane-1,1-dicarboxylate (B1232482) (formed from the reaction of 1,3-dibromopropane (B121459) with diethyl malonate) with a reducing agent can lead to the cyclobutane core. cutm.ac.in Subsequent functionalization would then be necessary to install the required ketone and methoxy groups.

Method Reactants Conditions Key Features References
Photochemical [2+2] Cycloaddition Alkene + AlkeneUV light (hν), often with a photosensitizer (e.g., acetone)Forms two new C-C bonds in one step. Can be highly stereoselective. baranlab.org, harvard.edu
Metal-Catalyzed [2+2] Cycloaddition Dissimilar enonesVisible light, Ru(II) or other transition metal photocatalystAllows for heterodimerization of different alkenes with high diastereoselectivity. organic-chemistry.org
Ketene [2+2] Cycloaddition Ketene + AlkeneTypically thermal conditionsKetenes are highly reactive and readily undergo cycloaddition with electron-rich alkenes. wikipedia.org, harvard.edu
Malonic Ester Synthesis 1,3-Dihalopropane + Diethyl MalonateStrong base (e.g., NaOEt)Classic method for forming a cyclized dicarboxylate, which can be further modified. cutm.ac.in

Introduction and Modification of Methoxy and Acetic Acid Moieties

Once the cyclobutane core is established, the final functional groups are introduced and modified.

Introduction of the Methoxy Group: Assuming the synthesis proceeds through a 3-hydroxycyclobutanone intermediate, the methoxy group is installed via a Williamson ether synthesis. wikipedia.org

Deprotonation: The hydroxyl group of 3-hydroxycyclobutanone is deprotonated using a suitable base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide.

Methylation: The resulting nucleophilic alkoxide is then treated with a methylating agent, most commonly methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in an Sₙ2 reaction to form the methoxy ether, yielding 3-methoxycyclobutanone. wikipedia.org

Introduction of the Acetic Acid Moiety: The final carbon framework is constructed using an olefination reaction, followed by hydrolysis.

Exploration of Novel Catalytic Systems for Targeted Synthesis

Modern synthetic chemistry continually seeks more efficient and atom-economical methods for constructing complex molecules. In the context of this compound, palladium-catalyzed carbonylation reactions represent a powerful and novel approach for the direct introduction of the carboxylic acid moiety. mdpi.comresearchgate.net This method typically involves the carbonylation of a vinyl halide or triflate precursor.

The key precursor for this approach would be a compound like 1-bromo-2-(3-methoxycyclobutylidene)ethane. The palladium catalyst, in the presence of carbon monoxide (which can be supplied by a stable solid precursor like molybdenum hexacarbonyl for safety and ease of handling), facilitates the insertion of a carbonyl group. organic-chemistry.org This process, known as hydroxycarbonylation when conducted in the presence of water, directly yields the carboxylic acid.

The choice of ligand for the palladium catalyst is crucial for the reaction's success. Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often employed to stabilize the palladium intermediates and promote efficient catalysis. organic-chemistry.org The reaction conditions, including solvent, base, and temperature, must be carefully optimized to maximize the yield and prevent side reactions. While highly effective for aryl and some vinyl systems, the application of palladium-catalyzed carbonylation to activated alkyl halides can be challenging due to the stability of the palladium intermediates and potential side reactions. rsc.org

Table 1: Representative Catalytic Systems for Palladium-Catalyzed Hydroxycarbonylation of Vinyl Halides/Triflates

Catalyst PrecursorLigandCO SourceBaseSolventTemperature (°C)
Pd(OAc)₂dppfMo(CO)₆PyridineWater150 (Microwave)
Pd₂(dba)₃NoneHCOOLi/Ac₂OKOAcDMF60
PdCl₂(PPh₃)₂PPh₃CO (gas)Ca(HCOO)₂H₂O/Acetone110

This table presents generalized conditions from literature for analogous reactions and would require specific optimization for the synthesis of this compound. mdpi.comorganic-chemistry.org

Stereoselective Synthetic Approaches Towards the Chemical Compound

Achieving stereocontrol is a paramount objective in modern synthesis. For this compound, stereoselectivity can be introduced at two key stages: during the synthesis of the cyclobutane ring to establish the configuration of the methoxy-bearing carbon, and during the formation of the exocyclic double bond to control the E/Z isomerism.

A primary strategy for establishing the stereochemistry of the cyclobutane ring involves the stereoselective reduction of a prochiral precursor, 3-methoxycyclobutanone. The reduction of 3-substituted cyclobutanones using hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) has been shown to proceed with high diastereoselectivity, predominantly yielding the cis-alcohol. nih.govacs.org This selectivity is often rationalized by the Felkin-Anh model, where the hydride attacks from the face opposite to the substituent to minimize steric and torsional strain. vub.ac.be The resulting cis-3-methoxycyclobutanol, now a chiral molecule, can be carried forward, preserving the stereocenter through subsequent reactions.

The stereochemistry of the exocyclic double bond is determined by the olefination method used. The Horner–Wadsworth–Emmons (HWE) reaction, when using standard phosphonate reagents like triethyl phosphonoacetate, strongly favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org For cases where the (Z)-isomer is desired, modifications such as the Still-Gennari variation, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS/18-crown-6), can be used to achieve high Z-selectivity. nrochemistry.com

Precursor Chemical Transformations and Synthesis of Intermediates

The successful synthesis of the target compound relies heavily on the efficient preparation of key precursors and intermediates.

Synthesis of Methoxycyclobutylidene Scaffolds

The central precursor for the synthesis of this compound is the 3-methoxycyclobutylidene scaffold, most commonly derived from 3-methoxycyclobutanone. The synthesis of this ketone can begin from commercially available starting materials. One viable route starts with the reduction of cyclobutane-1,3-dione (B95015) to 3-hydroxycyclobutanone, followed by etherification of the hydroxyl group to a methoxy group using a reagent like methyl iodide with a suitable base (e.g., sodium hydride).

Alternatively, 3-hydroxycyclobutanone itself can be synthesized from cyclopropylcarbinol through an acid-catalyzed rearrangement to cyclobutanol, followed by oxidation. orgsyn.org The subsequent etherification provides the desired 3-methoxycyclobutanone.

Once 3-methoxycyclobutanone is obtained, it serves as the direct precursor for olefination reactions. For instance, in a Wittig or HWE reaction, the ketone's carbonyl group reacts with a phosphorus ylide or a phosphonate carbanion, respectively, to form the exocyclic double bond. researchgate.net

Carboxylic Acid Formation from Key Intermediates

The formation of the acetic acid moiety from the key cyclobutanone (B123998) intermediate is a critical transformation. The Horner–Wadsworth–Emmons (HWE) reaction is a highly reliable and widely used method for this purpose. nrochemistry.com This reaction involves the condensation of an aldehyde or ketone with a stabilized phosphonate carbanion.

In a typical sequence, 3-methoxycyclobutanone is treated with the carbanion generated from deprotonation of triethyl phosphonoacetate. This reaction forms the ethyl ester, ethyl 2-(3-methoxycyclobutylidene)acetate. The phosphonate carbanion is more nucleophilic and generally less basic than a Wittig ylide, and the water-soluble phosphate (B84403) byproduct simplifies purification. wikipedia.orgresearchgate.net The final step is the hydrolysis of the resulting ethyl ester under acidic or basic conditions to yield the target carboxylic acid.

Table 2: Common Reagents for the Horner-Wadsworth-Emmons Reaction

Phosphonate ReagentBaseSolventTypical Selectivity
Triethyl phosphonoacetateNaHTHF, DMEHigh (E)
Triethyl phosphonoacetateLiOH·H₂ONone (Solvent-free)High (E) researchgate.net
Triethyl phosphonoacetateDBU/LiClAcetonitrileHigh (E)
Ethyl 2-(bis(2,2,2-trifluoroethyl)phosphono)acetateKHMDS/18-crown-6THFHigh (Z)

This table outlines general conditions for the HWE reaction. The specific choice of reagents affects yield and stereoselectivity. nrochemistry.com

The Wittig reaction offers an alternative route, where a triphenylphosphonium ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester, reacts with 3-methoxycyclobutanone. wikipedia.orgorganic-chemistry.org While effective, this reaction often produces triphenylphosphine (B44618) oxide as a byproduct, which can sometimes complicate purification.

Chemical Reactivity and Derivatization Studies of 2 3 Methoxycyclobutylidene Acetic Acid

Reaction Mechanisms of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that participates in a wide array of reactions, most notably nucleophilic acyl substitutions.

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.com This two-step addition-elimination mechanism is the primary pathway for the interconversion of carboxylic acids into other derivatives like esters, amides, and acid chlorides. libretexts.org The reaction begins with the addition of a nucleophile to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate is transient and subsequently collapses, expelling a leaving group to regenerate the carbonyl double bond, resulting in a net substitution. libretexts.org

For 2-(3-methoxycyclobutylidene)acetic acid, the hydroxyl group (-OH) of the carboxylic acid is a poor leaving group. Therefore, direct substitution is generally unfavorable. To facilitate the reaction, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonating the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon, or by using specific reagents like thionyl chloride to transform the -OH group into a more reactive intermediate, such as an acyl chlorosulfite. libretexts.orglibretexts.orglibretexts.org

Esterification is a classic example of nucleophilic acyl substitution where a carboxylic acid reacts with an alcohol to form an ester. libretexts.org The Fischer esterification, which involves heating the carboxylic acid and an alcohol with a strong acid catalyst (e.g., H₂SO₄), is a common laboratory method. libretexts.orgmasterorganicchemistry.com The mechanism proceeds through the protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water. libretexts.orglibretexts.org The reaction is reversible, and to favor the formation of the ester product, an excess of the alcohol is often used, or the water byproduct is removed as it forms. libretexts.orgmasterorganicchemistry.com this compound is expected to readily undergo esterification with various alcohols under these conditions to yield a range of corresponding esters.

Amidation , the formation of an amide from a carboxylic acid and an amine, is more complex. The direct reaction is typically unsuccessful because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, coupling agents are required. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to activate the carboxylic acid. DCC converts the hydroxyl group into a good leaving group, allowing the amine to act as a nucleophile and attack the carbonyl carbon to form the amide. libretexts.orglibretexts.org

Table 1: Expected Products from Nucleophilic Acyl Substitution Reactions

Reactant Reagent(s) Expected Product Class
Methanol (B129727) H₂SO₄ (cat.), Heat Methyl 2-(3-methoxycyclobutylidene)acetate
Ethanol H₂SO₄ (cat.), Heat Ethyl 2-(3-methoxycyclobutylidene)acetate
Ammonia DCC 2-(3-methoxycyclobutylidene)acetamide
Ethylamine DCC N-ethyl-2-(3-methoxycyclobutylidene)acetamide

The carbon-carbon double bond of the cyclobutylidene ring presents a potential site for electrophilic reactions. In a typical alkene, this double bond acts as a nucleophile, attacking electron-deficient species (electrophiles). However, in this compound, the reactivity of the double bond is significantly influenced by the adjacent carboxylic acid group.

The carboxylic acid group is electron-withdrawing. This effect deactivates the double bond towards electrophilic attack by reducing its electron density. Therefore, reactions with electrophiles are expected to be less favorable compared to simple, non-conjugated alkenes. While reactions characteristic of electrophilic aromatic substitution are not applicable here, the principles of electrophilic addition to alkenes are relevant, albeit with diminished reactivity. xmu.edu.cnnih.gov The regioselectivity of any potential addition would be influenced by both the methoxy (B1213986) substituent and the deactivating effect of the acetic acid moiety.

Structural Modification and Analog Design Strategies

The structure of this compound offers multiple points for modification to generate a library of analogues for various research applications.

The acidity of the carboxylic acid group, a key determinant of its chemical and biological behavior, is sensitive to the electronic effects of substituents on the molecule. ucsb.edu The methoxy group (-OCH₃) on the cyclobutane (B1203170) ring exerts an electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the oxygen atom. This effect is transmitted through the sigma bonds of the ring, increasing the acidity of the carboxylic acid (lowering its pKa) compared to an unsubstituted analogue. ucsb.edu The magnitude of this inductive effect diminishes with increasing distance between the substituent and the carboxylic acid group. ucsb.edu

Systematic modification of this substituent would allow for a fine-tuning of the molecule's acidity. Replacing the methoxy group with stronger electron-withdrawing groups (e.g., -CF₃, -NO₂) would further increase acidity, while electron-donating groups (e.g., -CH₃) would decrease acidity. ucsb.edunih.gov

Table 2: Predicted Substituent Effects on the Acidity of 2-(3-X-cyclobutylidene)acetic acid

Substituent (X) Expected Inductive Effect Predicted pKa Change (Relative to X=H)
-NO₂ Strongly Electron-Withdrawing Decrease
-CN Moderately Electron-Withdrawing Decrease
-OCH₃ Weakly Electron-Withdrawing Slight Decrease

The synthesis of diverse analogues can be achieved by targeting the different reactive sites within the molecule.

Derivatization of the Carboxylic Acid: As discussed, the carboxylic acid can be converted into a wide range of functional groups. Esterification with a library of different alcohols (primary, secondary, functionalized) can produce a variety of esters. libretexts.orgmasterorganicchemistry.com Similarly, amidation using various primary and secondary amines via DCC or other coupling methods can yield a diverse set of amides. libretexts.orglibretexts.org Reduction of the carboxylic acid using strong reducing agents like lithium aluminum hydride (LiAlH₄) would lead to the corresponding primary alcohol, 2-(2-(3-methoxycyclobutylidene)ethyl)alcohol, which opens up further avenues for derivatization. libretexts.org

Modification of the Cyclobutane Ring: The methoxy group can be a handle for modification. Demethylation would yield a hydroxyl group, which could then be re-alkylated or functionalized to introduce different ether linkages or ester groups at the C3 position of the ring.

Modification of the Alkene: While challenging due to deactivation, reactions at the double bond could provide another route to analogues. For instance, catalytic hydrogenation would saturate the double bond, yielding 2-(3-methoxycyclobutyl)acetic acid and its derivatives.

These strategies allow for the systematic synthesis of analogues where the polarity, steric bulk, and hydrogen bonding potential are varied, which is a common approach in fields like medicinal chemistry and materials science. nih.govnih.gov

Ring Expansion/Contraction or Opening Strategies of the Cyclobutane System

The cyclobutane ring, a four-membered carbocycle, is characterized by significant ring strain, which makes it susceptible to a variety of ring-opening, expansion, and contraction reactions. These transformations are powerful tools in organic synthesis, allowing for the construction of more complex molecular architectures from readily available cyclobutane precursors. In the context of this compound, the reactivity of the cyclobutane core is a key aspect for potential derivatization strategies. While specific experimental studies on the ring transformations of this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on the well-established principles of cyclobutane chemistry.

The presence of the methoxy group and the exocyclic acetic acid moiety can influence the regioselectivity and stereoselectivity of these reactions. The following sections will explore potential ring expansion, contraction, and opening strategies applicable to the cyclobutane system of this compound, drawing parallels with known reactions of similar cyclobutane derivatives.

Ring expansion reactions of cyclobutanes typically lead to the formation of five-membered rings, such as cyclopentanes. These transformations are often driven by the release of ring strain and can be initiated by the formation of a carbocation adjacent to the ring.

One of the most common methods for achieving a one-carbon ring expansion is the Wagner-Meerwein rearrangement . clockss.orggoogleapis.comgoogle.comorgsyn.org This reaction involves the 1,2-shift of an alkyl or aryl group to an adjacent carbocation. In the case of a cyclobutane derivative, this can lead to the formation of a cyclopentyl cation. For this compound, a hypothetical Wagner-Meerwein rearrangement could be initiated by the protonation of the exocyclic double bond, leading to a tertiary carbocation. Subsequent rearrangement of the cyclobutane ring would result in a cyclopentene (B43876) derivative. The presence of the methoxy group could influence the stability of the intermediate carbocations and direct the course of the rearrangement.

Another potential ring expansion strategy involves the Tiffeneau-Demjanov rearrangement , which is a reaction of a 1-aminoalkyl-cycloalkanol with nitrous acid. While not directly applicable to the starting material, derivatization to introduce the necessary functional groups could open this pathway.

A hypothetical reaction scheme for a Wagner-Meerwein rearrangement of this compound is presented below.

Hypothetical Ring Expansion via Wagner-Meerwein Rearrangement

StepReactantReagents & ConditionsIntermediate/ProductNotes
1This compoundH₂SO₄ (catalytic), heat2-(1-(3-Methoxycyclobutyl))acetic acid cationProtonation of the exocyclic double bond
22-(1-(3-Methoxycyclobutyl))acetic acid cationRearrangement2-(4-Methoxycyclopent-1-en-1-yl)acetic acid cationRing expansion via 1,2-alkyl shift
32-(4-Methoxycyclopent-1-en-1-yl)acetic acid cationDeprotonation2-(4-Methoxycyclopent-1-en-1-yl)acetic acidFormation of the cyclopentene product

Ring contraction of a cyclobutane ring would lead to a highly strained cyclopropane (B1198618) derivative. A well-known method for the ring contraction of cyclic ketones is the Favorskii rearrangement . orgsyn.orgwikipedia.orgorganic-chemistry.orgorgsyn.org This reaction involves the treatment of an α-haloketone with a base to yield a ring-contracted carboxylic acid derivative.

To apply this to this compound, the molecule would first need to be converted to a suitable α-halocyclobutanone. This could potentially be achieved through a series of functional group transformations. Once the α-halocyclobutanone is formed, treatment with a base, such as sodium hydroxide, would induce the rearrangement to form a cyclopropanecarboxylic acid derivative. The methoxy group would likely remain as a substituent on the resulting cyclopropane ring.

A hypothetical sequence for a Favorskii rearrangement is outlined in the following table.

Hypothetical Ring Contraction via Favorskii Rearrangement

StepStarting MaterialReagents & ConditionsProductNotes
1This compound1. O₃; 2. Me₂S3-MethoxycyclobutanoneOzonolysis of the double bond
23-MethoxycyclobutanoneBr₂, HBr2-Bromo-3-methoxycyclobutanoneα-Bromination of the ketone
32-Bromo-3-methoxycyclobutanone1. NaOH, H₂O; 2. H₃O⁺2-Methoxycyclopropane-1-carboxylic acidFavorskii rearrangement

The strained C-C bonds of the cyclobutane ring are susceptible to cleavage under various conditions, including hydrogenolysis, oxidation, and acid- or base-catalyzed solvolysis. These ring-opening reactions can provide access to functionalized acyclic compounds.

Hydrogenolysis of the cyclobutane ring typically requires a catalyst, such as palladium or platinum, and hydrogen gas. The reaction results in the cleavage of a C-C bond and the formation of a linear alkane derivative. The position of the methoxy and acetic acid groups would influence which bond is preferentially cleaved.

Oxidative cleavage can be achieved using strong oxidizing agents like potassium permanganate (B83412) or ozone, followed by an oxidative workup. This would lead to the formation of dicarboxylic acids or other oxygenated acyclic products.

Acid-catalyzed ring opening can occur in the presence of strong acids, often in a nucleophilic solvent. Protonation of the methoxy group could initiate the ring opening, leading to a carbocation that can be trapped by the solvent.

A hypothetical example of a reductive ring-opening is shown below.

Hypothetical Reductive Ring Opening

ReactantReagents & ConditionsProductNotes
This compoundH₂, Pd/C, high pressure, heat2-(2-((Methoxy)methyl)pentyl)acetic acidReductive cleavage of the cyclobutane ring

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the precise atomic arrangement within a molecule in solution. Through the analysis of one-dimensional and two-dimensional spectra, the chemical environment, connectivity, and spatial relationships of protons and carbons can be mapped out.

High-resolution ¹H and ¹³C NMR spectra provide the initial and most crucial data for structural determination. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus. For 2-(3-Methoxycyclobutylidene)acetic acid, specific resonances are expected for the methoxy (B1213986) group, the cyclobutyl ring protons, the vinylic proton, and the carboxylic acid proton.

In ¹H NMR analysis, the protons of the methoxy group typically appear as a sharp singlet, while the protons on the cyclobutyl ring would present as complex multiplets due to their diastereotopic nature and coupling to each other. The vinylic proton, adjacent to the carboxylic acid, would likely be observed as a singlet or a finely split multiplet. The acidic proton of the carboxyl group is often a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. carlroth.com

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the carboxylic acid, the quaternary and methine carbons of the double bond, the carbon atom of the cyclobutyl ring bearing the methoxy group, and the methoxy carbon itself.

Table 1: Hypothetical ¹H NMR Data for this compound

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH) 10.0-12.0 broad s 1H
Vinylic Proton (=CH) 5.8 s 1H
Methoxy Proton (-OCH₃) 3.4 s 3H
Cyclobutyl Proton (-CH-O) 3.8-4.1 m 1H
Cyclobutyl Protons (-CH₂-) 2.2-2.8 m 4H

Note: This table is a hypothetical representation based on typical chemical shifts for similar functional groups.

Table 2: Hypothetical ¹³C NMR Data for this compound

Assignment Chemical Shift (δ, ppm)
Carbonyl Carbon (-COOH) 170-175
Vinylic Carbon (=C<) 160-165
Vinylic Carbon (=CH) 115-120
Methoxy-bearing Carbon (-CH-O) 75-80
Methoxy Carbon (-OCH₃) 55-60
Cyclobutyl Carbons (-CH₂-) 25-35

Note: This table is a hypothetical representation based on typical chemical shifts for similar functional groups.

While 1D NMR provides information on the types of protons and carbons, 2D NMR experiments are indispensable for assembling the molecular puzzle. github.io

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be critical in establishing the connectivity between the protons on the cyclobutyl ring and confirming their relationships. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). libretexts.org This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom, for instance, linking the methoxy proton signal to the methoxy carbon signal. columbia.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nist.govscience.gov

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A very broad peak in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. docbrown.info A strong, sharp absorption around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. docbrown.info The C=C stretching of the double bond would appear around 1640-1680 cm⁻¹. The C-O stretching of the methoxy group and the carboxylic acid would be visible in the 1000-1300 cm⁻¹ region. docbrown.inforesearchgate.netchemicalbook.com

Raman spectroscopy would provide complementary information. The C=C double bond, being more symmetric, often gives a stronger signal in Raman than in IR. The various C-H bending and stretching vibrations would also be observable. researchgate.netnih.govnih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Carboxylic Acid (-OH) O-H Stretch 2500-3300 (broad) IR
Carbonyl (-C=O) C=O Stretch 1700-1725 IR, Raman
Alkene (=C-H) C=C Stretch 1640-1680 IR, Raman
Methoxy/Acid (C-O) C-O Stretch 1000-1300 IR

Note: This table is a representation based on typical vibrational frequencies.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. libretexts.org For this compound (C₇H₁₀O₃), the expected monoisotopic mass would be calculated with high precision (to several decimal places). The observation of the molecular ion peak in the HRMS spectrum matching this calculated value provides strong evidence for the proposed molecular formula. nist.govhmdb.ca Fragmentation patterns observed in the mass spectrum can also offer additional structural information, though this is often complex.

X-ray Crystallography for Solid-State Structure Determination (If Applicable)

Should this compound be a crystalline solid, X-ray crystallography could provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. This would definitively confirm the E/Z configuration of the double bond and the cis/trans relationship of the substituents on the cyclobutane (B1203170) ring. Currently, there is no publicly available X-ray crystallographic data for this specific compound.

Theoretical and Computational Investigations of 2 3 Methoxycyclobutylidene Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

No published DFT studies on the molecular geometry, bond lengths, bond angles, or conformational analysis of 2-(3-methoxycyclobutylidene)acetic acid were found.

Frontier Molecular Orbital (FMO) Analysis

There is no available data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the associated energy gap for this compound.

Reaction Mechanism Simulations and Transition State Analysis

Computational Elucidation of Proposed Synthetic Pathways

No computational studies elucidating the synthetic pathways for this compound could be located.

Energy Profiles and Kinetic Studies of Chemical Transformations

Information on the energy profiles, transition states, and kinetic parameters for chemical transformations involving this molecule is not available in the current body of scientific literature.

Molecular Modeling and Dynamics Simulations

No molecular modeling or dynamics simulation studies for this compound have been published.

Conformational Space Exploration of the Cyclobutylidene Ring

The cyclobutylidene ring, a four-membered ring containing an exocyclic double bond, is characterized by significant ring strain. This strain dictates its conformational landscape, which is typically a balance between angle strain (deviation from ideal bond angles) and torsional strain (ecliptic interactions between adjacent substituents). Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of such molecules to identify stable conformers and the energy barriers between them.

While specific computational studies on this compound are not extensively documented in publicly available literature, the conformational behavior of substituted cyclobutane (B1203170) rings is well-established. The cyclobutane ring is not planar and typically adopts a puckered conformation to alleviate torsional strain. The two most common puckered conformations are the "bent" (or "butterfly") and the "twist" forms.

For this compound, the puckering of the cyclobutylidene ring would influence the relative orientations of the methoxy (B1213986) and acetic acid substituents. The methoxy group at the 3-position can exist in either an axial or equatorial position relative to the approximate plane of the ring. The interplay between the steric bulk of the substituents and the inherent puckering of the ring determines the lowest energy conformers.

Quantum chemical calculations would typically involve geometry optimization of various possible starting conformations to locate the energy minima on the potential energy surface. The relative energies of these conformers indicate their relative populations at thermal equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerMethoxy Group OrientationAcetic Acid Group OrientationRelative Energy (kcal/mol)
I EquatorialPseudo-equatorial0.00
II AxialPseudo-equatorial1.5 - 2.5
III EquatorialPseudo-axial2.0 - 3.5
IV AxialPseudo-axial3.5 - 5.0
Note: This table is a hypothetical representation based on general principles of conformational analysis of substituted cyclobutane rings. The actual values would require specific DFT or other high-level computational studies.

Interactions with Solvents and Other Chemical Species

The interaction of this compound with solvents is crucial for understanding its solubility, reactivity, and potential biological activity. Computational modeling can simulate these interactions, providing a molecular-level picture of the solvation process. The molecule possesses both hydrogen bond donor (the carboxylic acid -OH) and acceptor (the carbonyl oxygen, the ether oxygen of the methoxy group) sites, as well as hydrophobic regions (the cyclobutylidene ring).

In polar protic solvents like water or methanol (B129727), the carboxylic acid group would be expected to form strong hydrogen bonds with solvent molecules. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor. These interactions would stabilize the solute and contribute to its solubility in polar media.

In polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, the solvent molecules can act as hydrogen bond acceptors for the carboxylic acid proton.

In non-polar solvents like hexane or toluene, the interactions would be dominated by weaker van der Waals forces, primarily involving the hydrocarbon backbone of the cyclobutylidene ring. The polar functional groups would likely engage in intramolecular hydrogen bonding or dimerization with other molecules of this compound, if concentration allows.

Computational approaches to studying solvent interactions often involve either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the simulation). Molecular dynamics (MD) simulations with explicit solvent molecules can provide detailed information about the structure and dynamics of the solvation shell around the molecule.

Table 2: Predicted Dominant Intermolecular Interactions of this compound in Various Solvents

Solvent TypeDominant Interaction with Carboxylic AcidDominant Interaction with Methoxy GroupDominant Interaction with Cyclobutylidene Ring
Polar Protic (e.g., Water)Hydrogen Bonding (Donor & Acceptor)Hydrogen Bonding (Acceptor)Dipole-Dipole
Polar Aprotic (e.g., DMSO)Hydrogen Bonding (Donor)Dipole-DipoleDipole-Dipole
Non-polar (e.g., Hexane)van der Waalsvan der Waalsvan der Waals
Note: This table presents predicted interactions based on the functional groups present in the molecule and general principles of intermolecular forces. Specific computational studies would be needed to quantify the strength and geometry of these interactions.

Research on Derivatives and Analogues: Structure Property Relationships in Advanced Materials and Catalysis

Design Principles for Derivatives Exhibiting Specific Chemical Properties

Influence of Methoxy (B1213986) and Carboxylic Acid Modifications on Molecular Properties

The methoxy and carboxylic acid groups are primary sites for modification to tune the electronic and functional characteristics of the molecule.

The methoxy group (–OCH₃) can be altered to modulate the compound's polarity, lipophilicity, and hydrogen bonding capacity. For instance, replacement of the methyl group with longer or more complex alkyl chains can increase lipophilicity, which is a critical parameter in the design of materials with specific solubility profiles. Conversely, substitution with more polar functional groups could enhance solubility in aqueous media. The electronic influence of the methoxy group, a moderate electron-donating group, can also be fine-tuned by replacing it with stronger or weaker electron-donating or -withdrawing groups, thereby affecting the reactivity and stability of the cyclobutylidene double bond.

The carboxylic acid group (–COOH) is a versatile handle for a wide array of chemical transformations. It can be converted into esters, amides, or other functional groups to systematically alter the molecule's ability to act as a hydrogen bond donor or acceptor. Such modifications are crucial in designing materials where intermolecular interactions, such as hydrogen bonding networks, dictate the bulk properties like melting point, crystal packing, and mechanical strength. Furthermore, the carboxylic acid can serve as an anchoring group for immobilization onto surfaces or incorporation into larger polymeric structures, a key feature in the development of functional materials and heterogeneous catalysts.

A theoretical exploration of these modifications can be visualized in the following table, which outlines potential derivatives and their anticipated impact on key molecular properties.

Modification SiteDerivative Functional GroupPredicted Impact on Molecular Properties
Methoxy GroupEther (e.g., -OEt, -OPr)Increased lipophilicity, altered steric profile
Thioether (e.g., -SMe)Modified electronic properties and metal coordination ability
Halogen (e.g., -F, -Cl)Altered electronic and metabolic stability profile
Carboxylic AcidEster (e.g., -COOMe, -COOEt)Increased lipophilicity, loss of hydrogen bond donor capability
Amide (e.g., -CONH₂, -CONHR)Introduction of hydrogen bond donor/acceptor sites, potential for supramolecular assembly
Alcohol (via reduction)Increased polarity, potential for further functionalization

Cyclobutylidene Ring Modifications and their Impact on Structure-Property Relationships

The cyclobutylidene ring is a defining feature of 2-(3-methoxycyclobutylidene)acetic acid, and its modification can lead to profound changes in the molecule's three-dimensional structure and reactivity. The inherent ring strain of the cyclobutane (B1203170) system influences the geometry and electronic nature of the exocyclic double bond.

Alterations to the ring substitution pattern can introduce steric bulk or additional functional groups that can direct the conformation of the molecule and influence its interaction with other molecules or surfaces. For example, the introduction of substituents at the 4-position of the cyclobutane ring can create chiral centers, leading to the development of enantiomerically pure materials with applications in asymmetric catalysis or as chiral selectors.

Methodologies for Investigating Structure-Property Correlations

To efficiently explore the vast chemical space made accessible through derivatization and to establish clear structure-property relationships, modern high-throughput and computational techniques are indispensable.

High-Throughput Synthesis and Screening of Libraries (from a synthetic methodology perspective)

High-throughput synthesis (HTS) enables the rapid generation of a large library of derivatives from a common scaffold. For this compound, a parallel synthesis approach could be employed where the carboxylic acid is reacted with a diverse set of alcohols or amines in a multi-well plate format to generate a library of esters and amides. Similarly, variations of the methoxy group could be introduced from a common precursor.

Once the library is synthesized, high-throughput screening (HTS) techniques can be used to rapidly assess the properties of each derivative. For example, in the context of materials science, properties such as solubility, thermal stability (using techniques like differential scanning calorimetry), and photophysical properties (using fluorescence or UV-Vis spectroscopy) can be measured in a high-throughput manner. In catalysis, the catalytic activity of each derivative for a specific reaction can be quickly evaluated using automated reaction monitoring systems. This combination of HTS and HTS allows for the efficient identification of lead compounds with desired properties from a large and diverse library.

Computational Approaches to Predict Property Changes upon Derivatization

Computational chemistry offers a powerful and cost-effective means to predict the properties of virtual derivatives before their synthesis, thereby guiding experimental efforts. Density functional theory (DFT) calculations can be used to predict the geometric and electronic properties of designed analogues. For example, DFT can be used to calculate the bond lengths and angles of the cyclobutylidene ring upon substitution, providing insights into the effects of steric and electronic modifications.

Furthermore, quantitative structure-property relationship (QSPR) models can be developed by correlating calculated molecular descriptors with experimentally determined properties for a training set of compounds. These models can then be used to predict the properties of new, unsynthesized derivatives. For instance, a QSPR model could be built to predict the solubility or melting point of derivatives based on descriptors such as molecular weight, polar surface area, and calculated dipole moment. Such predictive models are invaluable for prioritizing synthetic targets and accelerating the discovery of new materials and catalysts.

Role as a Scaffold in Chemical Synthesis Methodologies

Beyond its potential for direct application in materials and catalysis, this compound serves as a versatile scaffold for the construction of more complex molecular architectures. The presence of multiple, orthogonally reactive functional groups—the carboxylic acid, the double bond, and the potential for functionalization of the cyclobutane ring—makes it an attractive starting point for combinatorial chemistry and the synthesis of diverse compound libraries.

The carboxylic acid can be used as a handle for solid-phase synthesis, allowing for the efficient construction and purification of a library of derivatives. The double bond can participate in a variety of addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce further structural diversity. The cyclobutane ring itself can be a precursor to other ring systems through ring-opening or ring-expansion reactions, providing access to a wider range of chemical scaffolds. The strategic combination of these synthetic transformations on the this compound scaffold enables the exploration of a broad and diverse chemical space, which is essential for the discovery of novel molecules with unique and valuable properties.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

The presence of a stereogenic center at the 3-position of the cyclobutane (B1203170) ring, bearing a methoxy (B1213986) group, makes 2-(3-Methoxycyclobutylidene)acetic acid a potential candidate for applications in asymmetric synthesis. This field of chemistry is dedicated to the selective synthesis of a single enantiomer of a chiral molecule, a critical consideration in the development of pharmaceuticals and other biologically active compounds. wikipedia.orgyoutube.comyoutube.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high diastereoselectivity. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed for potential reuse. While there is no specific literature describing this compound as a chiral auxiliary, its chiral nature and carboxylic acid handle could, in principle, allow it to be attached to other molecules to influence the stereochemical outcome of reactions. For instance, the carboxylic acid could be converted to an amide with a prochiral amine, and the chirality of the cyclobutane ring could direct subsequent reactions on the amine portion.

More plausibly, enantiomerically pure forms of this compound could serve as valuable chiral building blocks. nih.gov Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, contributing their inherent chirality to the final product. The synthesis of complex chiral molecules, including many natural products and pharmaceuticals, often relies on the use of such pre-existing chiral fragments. researchgate.netnih.gov The stereocontrolled synthesis of complex cyclobutanes is a significant challenge in organic chemistry, and methods to produce them enantioselectively are highly sought after. nih.govacs.orgacs.org The development of synthetic routes to enantiopure this compound would render it a useful starting material for the synthesis of more complex chiral molecules containing the cyclobutane motif.

Table 1: Examples of Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical ApplicationReference
Evans OxazolidinonesDiastereoselective aldol (B89426) reactions, alkylations youtube.com
CamphorsultamMichael additions, Claisen rearrangements wikipedia.org
Pseudoephedrine AmidesAsymmetric alkylation of carboxylic acids wikipedia.org
trans-2-PhenylcyclohexanolAsymmetric ene reactions wikipedia.org

Integration into Polymer Architectures or Functional Materials

The bifunctional nature of this compound, possessing both a polymerizable alkene and a carboxylic acid, suggests its potential as a monomer or cross-linker in the synthesis of functional polymers. Cyclobutane-containing polymers are of interest due to the unique properties conferred by the strained ring, which can influence the thermal and mechanical properties of the resulting materials. nih.govund.edursc.org

The exocyclic double bond in this compound could potentially undergo polymerization through various mechanisms, such as free-radical or ring-opening metathesis polymerization (ROMP). researchgate.netresearchgate.net The incorporation of the rigid cyclobutane unit into a polymer backbone can lead to materials with higher glass transition temperatures and modified mechanical strength compared to their acyclic analogues. und.edu Furthermore, the carboxylic acid and methoxy groups represent sites for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility, hydrophilicity, and functionality.

Alternatively, the dicarboxylic acid derivative of this compound (formed, for instance, by dimerization) or the compound itself could act as a cross-linker. Cross-linking agents are used to create networks within polymers, which can significantly enhance their mechanical stability and create materials like hydrogels or elastomers. While specific examples of using this compound in this context are not available, the principle of using functionalized cyclobutane monomers is established. und.eduduke.edu

Table 2: Examples of Cyclobutane-Containing Monomers and Their Polymerization Methods

MonomerPolymerization MethodResulting Polymer TypeReference
trans-1,3-Cyclobutane dimethanol (CBDO-1)Melt polymerization with diacidsPolyesters und.edu
trans-1,3-Cyclobutane diamine (CBAM-1)Polycondensation with diacidsPolyamides und.edu
Cyclobutenyl-functionalized polyestersRing-Opening Metathesis Polymerization (ROMP)Graft copolymers researchgate.net
Bicyclo[4.2.0]octane mechanophoresCarbodiimide polyesterificationStress-responsive polymers duke.edu

Precursor for Advanced Chemical Probes or Reagents

Chemical probes are small molecules used to study and manipulate biological systems. youtube.com They are essential tools for understanding protein function and for validating new drug targets. The development of novel chemical probes often requires versatile chemical scaffolds that can be readily functionalized. The structure of this compound contains several features that could be exploited in the synthesis of such probes.

The carboxylic acid provides a convenient handle for attaching reporter groups (e.g., fluorophores, biotin) or reactive groups for covalent labeling of biological targets. The cyclobutane scaffold itself can serve as a rigid core to present these functionalities in a well-defined spatial orientation. Furthermore, the strained ring system could be designed to undergo specific ring-opening reactions upon binding to a target, potentially leading to a "turn-on" signal or irreversible inhibition. nih.gov While no probes based on this specific molecule have been reported, the synthesis of bioactive cyclobutane natural products demonstrates the utility of this ring system in molecules that interact with biological targets. researchgate.netresearchgate.net

Contributions to Methodological Advancements in Organic Chemistry

The unique reactivity of strained ring systems like cyclobutane often drives the development of new synthetic methodologies. The combination of a cyclobutylidene moiety and a carboxylic acid in one molecule offers opportunities for exploring novel chemical transformations.

For example, the exocyclic double bond could participate in a variety of cycloaddition reactions or transition metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net The strained four-membered ring can undergo stereoselective ring-opening reactions under thermal, photochemical, or catalytic conditions to provide access to more complex acyclic or larger ring systems. nih.govresearchgate.netnih.gov Research into the reactivity of this compound could therefore lead to the discovery of new synthetic methods for constructing valuable molecular architectures. The interplay between the different functional groups within the molecule could lead to novel cascade reactions, where multiple bonds are formed in a single synthetic operation, a highly desirable feature in modern organic synthesis.

Future Research Directions and Open Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the synthesis of any novel compound is the development of environmentally benign and efficient processes. For 2-(3-methoxycyclobutylidene)acetic acid, future research would likely focus on creating synthetic pathways that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. This could involve exploring catalytic methods that avoid the use of stoichiometric reagents, which generate significant waste. The use of greener solvents, derived from renewable resources or those with a lower environmental impact, would also be a critical area of investigation. Research into one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, could further enhance the sustainability of its synthesis by reducing purification steps and solvent usage. rsc.orgresearchgate.net

Advanced Mechanistic Studies to Elucidate Complex Reaction Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is crucial for optimizing reaction conditions and developing new applications. Future work could employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, to probe the intricate details of bond-forming and bond-breaking steps. researchgate.netresearchgate.net These experimental approaches, when coupled with computational modeling, can provide a detailed picture of transition states and reaction intermediates, offering insights that can guide the rational design of more efficient and selective chemical processes.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural features of this compound, including the strained cyclobutane (B1203170) ring and the exocyclic double bond, suggest a rich and potentially unexplored reactivity. Future research could focus on leveraging these features to achieve unprecedented chemical transformations. For instance, the ring strain could be exploited in ring-opening or ring-expansion reactions to access novel molecular scaffolds. The reactivity of the alpha,beta-unsaturated carboxylic acid moiety could also be explored in various cycloaddition or conjugate addition reactions to build molecular complexity. A systematic investigation of its reactivity with a diverse range of reagents and catalysts would be essential to unlock its full synthetic potential.

Computational Predictions Guiding Experimental Design in Synthetic Research

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of synthetic routes. researchgate.netnih.gov In the context of this compound, quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to predict its geometric and electronic properties, as well as to model the thermodynamics and kinetics of potential reaction pathways. researchgate.net Such in silico studies can help to identify the most promising synthetic strategies before they are attempted in the laboratory, thereby saving time and resources. Computational screening of potential catalysts and reaction conditions can also guide experimental design towards achieving higher yields and selectivities.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes from batch to continuous flow processes is a rapidly growing area of interest in both academic and industrial settings. thieme-connect.demdpi.comdurham.ac.uk Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. researchgate.net Future research on this compound could involve adapting its synthesis to a continuous flow setup. chemrxiv.orgnih.gov Furthermore, the integration of flow chemistry with automated synthesis platforms could enable the rapid optimization of reaction parameters and the high-throughput synthesis of derivatives for biological screening or materials science applications. chemrxiv.org The development of robust and reliable automated processes represents a significant but rewarding challenge in the future of chemical synthesis.

Q & A

Q. What are the recommended storage conditions and handling precautions for 2-(3-Methoxycyclobutylidene)acetic acid to ensure chemical stability?

  • Methodological Answer : Based on structurally related methoxy-substituted acetic acids, this compound should be stored in a cool, dry environment (<25°C) with protection from moisture and heat. Incompatible materials include strong acids/alkalis, oxidizing/reducing agents, and reactive halides. Use inert gas purging (e.g., nitrogen) for long-term storage to minimize decomposition .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the cyclobutylidene moiety and methoxy group positioning. Compare chemical shifts with PubChem data for analogous compounds (e.g., 2-Methylacetoacetic acid, δ 2.1–2.5 ppm for α-protons) .
  • X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction (as used for 2-(3-Bromo-4-methoxyphenyl)acetic acid) provides bond-length and angle data critical for verifying the cyclobutylidene geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns.

Q. What are the known stability limitations of this compound under varying pH and temperature conditions?

  • Methodological Answer : While direct data is unavailable, analogous compounds (e.g., 4-Hydroxy-3-methoxyphenylacetic acid) are stable at neutral pH but hydrolyze under strongly acidic/basic conditions. Thermal gravimetric analysis (TGA) is recommended to assess decomposition thresholds. Avoid temperatures >80°C and prolonged exposure to humidity .

Q. How should researchers mitigate risks associated with incomplete toxicological data?

  • Methodological Answer : Adopt standard laboratory safety protocols:
  • Use fume hoods and personal protective equipment (PPE) during synthesis/handling.
  • Conduct acute toxicity assays (e.g., OECD Test Guideline 423) for preliminary risk assessment.
  • Monitor for hazardous decomposition products via GC-MS during reactions .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for yield and purity?

  • Methodological Answer :
  • Cyclobutane Ring Formation : Explore photochemical [2+2] cycloadditions or transition-metal-catalyzed ring-closing metathesis.
  • Methoxy Group Introduction : Optimize alkylation conditions (e.g., Williamson ether synthesis) using anhydrous solvents (THF/DMF) and catalytic KI .
  • Purification : Employ recrystallization (ethanol/water mixtures) or preparative HPLC with C18 columns for high-purity isolates.

Q. What computational approaches predict the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to model cyclobutylidene ring strain and frontier molecular orbitals (HOMO/LUMO) for reactivity insights.
  • QSAR Modeling : Leverage tools like CC-DPS to predict solubility, logP, and bioactivity based on structural analogs .

Q. How can researchers resolve contradictions in reported stability or reactivity data across literature sources?

  • Methodological Answer :
  • Comparative Kinetic Studies : Perform controlled experiments under conflicting conditions (e.g., varying pH, solvents) with real-time monitoring via FTIR or Raman spectroscopy.
  • Meta-Analysis : Apply statistical tools to aggregate data from structurally similar compounds (e.g., methoxyacetic acid derivatives) to identify trends .

Q. What mechanistic insights govern the compound’s behavior in cycloaddition or ring-opening reactions?

  • Methodological Answer :
  • Mechanistic Probes : Use isotopic labeling (13C^{13} \text{C}-methoxy groups) to track reaction pathways.
  • Computational Studies : Simulate transition states (e.g., Gaussian 16) to identify rate-determining steps in Diels-Alder or electrocyclic reactions involving the cyclobutylidene moiety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.